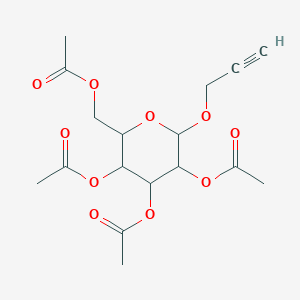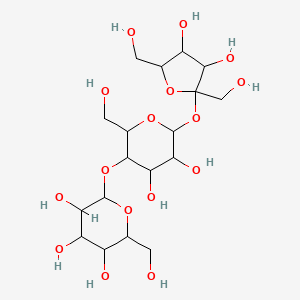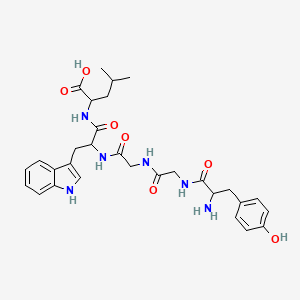
H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gluten Exorphin B5 is a pentapeptide opioid agonist derived from the digestion of gluten, a protein found in wheat. This compound, with the sequence Tyr-Gly-Gly-Trp-Leu, exhibits a high affinity for the δ-opioid receptor . Gluten Exorphin B5 is one of several gluten-derived exorphins, which are peptides that mimic the effects of endogenous opioids and can influence various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gluten Exorphin B5 can be synthesized through enzymatic hydrolysis of gluten proteins. The process typically involves the use of gastrointestinal enzymes such as pepsin and pancreatic elastase . These enzymes break down the gluten protein into smaller peptide fragments, including Gluten Exorphin B5.
Industrial Production Methods: In an industrial setting, the production of Gluten Exorphin B5 involves the controlled enzymatic digestion of wheat gluten. The process includes:
Hydrolysis: Wheat gluten is subjected to enzymatic hydrolysis using pepsin and pancreatic elastase.
Chemical Reactions Analysis
Types of Reactions: Gluten Exorphin B5 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: This reaction involves the use of coupling reagents such as carbodiimides in the presence of protecting groups to prevent unwanted side reactions.
Hydrolysis: Enzymatic hydrolysis using pepsin and pancreatic elastase under acidic conditions (pH 2-4) is common.
Major Products: The major product of enzymatic hydrolysis of gluten is a mixture of peptides, including Gluten Exorphin B5. Further purification yields the isolated pentapeptide .
Scientific Research Applications
Gluten Exorphin B5 has several scientific research applications:
Neuroscience: It is studied for its opioid-like effects on the central nervous system, including modulation of pain, behavior, learning, and memory.
Gastroenterology: Research explores its role in gastrointestinal motility and hormonal release.
Endocrinology: It has been shown to influence prolactin secretion and other hormonal functions.
Immunology: Studies investigate its potential impact on immune responses, particularly in the context of celiac disease.
Mechanism of Action
Gluten Exorphin B5 exerts its effects by binding to δ-opioid receptors in the body . This binding mimics the action of endogenous opioids, leading to various physiological responses. The peptide influences neurotransmitter release, hormonal secretion, and gastrointestinal motility . It also activates mitogenic and pro-survival pathways, promoting cell proliferation .
Comparison with Similar Compounds
Gluten Exorphin A4: A tetrapeptide (Gly-Tyr-Tyr-Pro) with selectivity for δ- and μ-opioid receptors.
Gluten Exorphin A5: A pentapeptide (Gly-Tyr-Tyr-Pro-Thr) with similar receptor selectivity.
Gluten Exorphin B4: A tetrapeptide (Tyr-Gly-Gly-Trp) with affinity for δ-opioid receptors.
Gluten Exorphin C: A pentapeptide (Tyr-Pro-Ile-Ser-Leu) selective for μ-opioid receptors.
Uniqueness: Gluten Exorphin B5 is unique due to its high potency and selectivity for the δ-opioid receptor compared to other gluten-derived exorphins . This specificity makes it a valuable compound for studying opioid receptor interactions and their physiological effects.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBWDFQAZNDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)
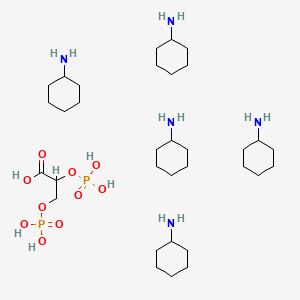
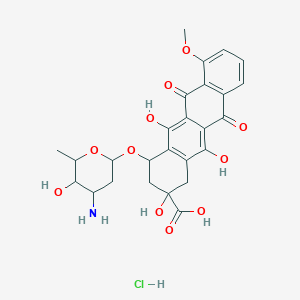
![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)



